2-Bromo-9-phenyl-9H-carbazole

OLED TADF Phosphorescence

This 2-bromo-9-phenyl isomer features a tunable ISC lifetime (0.05171 ns) for balanced triplet harvesting in phosphorescent OLED hosts, avoiding excessive quenching seen with the 3-bromo analog. The strategic 2-position bromine ensures robust, predictable cross-coupling yields, streamlining synthesis of advanced TADF emitters and OPV polymers. High-purity grade minimizes purification steps.

Molecular Formula C18H12BrN
Molecular Weight 322.2 g/mol
CAS No. 94994-62-4
Cat. No. B1532562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-9-phenyl-9H-carbazole
CAS94994-62-4
Molecular FormulaC18H12BrN
Molecular Weight322.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)Br
InChIInChI=1S/C18H12BrN/c19-13-10-11-16-15-8-4-5-9-17(15)20(18(16)12-13)14-6-2-1-3-7-14/h1-12H
InChIKeySOODLDGRGXOSTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-9-phenyl-9H-carbazole (CAS 94994-62-4): Core Intermediate for OLED and Optoelectronic Material Synthesis


2-Bromo-9-phenyl-9H-carbazole is a halogenated aromatic heterocyclic compound belonging to the carbazole family, distinguished by a bromine atom at the 2-position and a phenyl group at the 9-position of the carbazole core . With a molecular formula of C18H12BrN and a molecular weight of 322.20 g/mol, this compound serves as a pivotal building block in the synthesis of advanced organic electronic materials, particularly for organic light-emitting diodes (OLEDs) . Its structural features—a rigid, conjugated carbazole backbone, an electron-donating phenyl substituent, and a strategically placed bromine atom—confer a unique combination of photophysical properties and versatile reactivity . Commercial availability typically ranges from 98% to 99.5% purity (HPLC), with physical characteristics including a white to off-white crystalline appearance and a melting point of 88.0–92.0 °C .

Why 2-Bromo-9-phenyl-9H-carbazole (CAS 94994-62-4) Cannot Be Replaced by In-Class Carbazole Derivatives


While carbazole derivatives share a common heterocyclic scaffold, substitution patterns profoundly alter electronic structure, photophysical behavior, and synthetic utility. The 2-bromo-9-phenyl substitution in 2-Bromo-9-phenyl-9H-carbazole is not arbitrary; it directly dictates the efficiency of triplet harvesting via the internal heavy-atom effect, the selectivity of cross-coupling reactions, and the thermal and morphological stability of the resulting materials . For instance, moving the bromine atom from the 2-position to the 3-position can accelerate intersystem crossing (ISC) by over 4-fold, drastically altering phosphorescence dynamics and potentially quenching emission . Similarly, omitting the phenyl group at the 9-position significantly reduces molecular rigidity and solubility, impairing both device processability and triplet exciton lifetime . Therefore, treating all bromophenylcarbazoles as interchangeable synthons ignores these critical, quantifiable performance divergences, risking synthetic inefficiency and suboptimal device performance. The evidence below establishes the specific, measurable advantages of the 2-bromo-9-phenyl isomer.

Quantitative Differentiation of 2-Bromo-9-phenyl-9H-carbazole (CAS 94994-62-4): Comparative Evidence for Scientific Selection


ISC Lifetime Differentiation: 2-Bromo vs. 3-Bromo vs. Unsubstituted 9-Phenylcarbazole

The heavy-atom effect of the bromine substituent dramatically accelerates intersystem crossing (ISC) in a position-dependent manner. For 2-Bromo-9-phenyl-9H-carbazole (compound 5), the ISC lifetime is 0.05171 ns, whereas the 3-bromo isomer (compound 6) exhibits an even shorter ISC lifetime of 0.01185 ns—a >4-fold reduction . This indicates that bromine substitution at the 2-position provides a more balanced heavy-atom effect compared to the 3-position, which may be excessively quenching for certain phosphorescent applications. In contrast, unsubstituted 9-phenylcarbazole (compound 1) has an ISC lifetime of approximately 10 ns . Furthermore, the triplet exciton lifetime for compound 7 (a biphenyl analog) is 183.3 ns, demonstrating how structural rigidity can be tuned independently of the heavy-atom effect .

OLED TADF Phosphorescence Photophysics Heavy-Atom Effect

Synthetic Yield in Copper-Catalyzed N-Arylation: 2-Bromo vs. 2-Bromo-9H-carbazole

The compound can be synthesized via copper-catalyzed N-arylation of 2-bromocarbazole with iodobenzene. A reported procedure using CuI and L-proline in DMSO at 90°C for 72 hours provides 2-Bromo-9-phenyl-9H-carbazole in 85% isolated yield . This represents a practical, high-yielding route compared to alternative methods that may require more expensive palladium catalysts or provide lower yields for related carbazole substrates. For example, the synthesis of the analogous 3-bromo isomer using a similar Ullmann-type coupling has been reported with yields ranging from 60-75% under comparable conditions .

Organic Synthesis Cross-Coupling N-Arylation Process Chemistry

Commercial Purity Specification: 2-Bromo-9-phenyl-9H-carbazole vs. Standard Carbazole Derivatives

Specialized suppliers offer 2-Bromo-9-phenyl-9H-carbazole with a purity specification of ≥99.5% (HPLC) . This is notably higher than the typical commercial purity of 95-98% commonly offered for more generic carbazole derivatives such as unsubstituted 9-phenylcarbazole or 3-bromo-9-phenylcarbazole . The higher purity grade is critical for applications in OLED and organic semiconductor fabrication, where trace impurities can act as charge traps or luminescence quenchers, directly degrading device efficiency and lifetime.

OLED Materials Electronics Grade Purity Specification Quality Control

Melting Point Differentiation: 2-Bromo vs. 3-Bromo vs. 2,7-Dibromo Isomers

The melting point of 2-Bromo-9-phenyl-9H-carbazole is reported as 88.0–92.0 °C . This distinguishes it from closely related isomers: 3-Bromo-9-phenylcarbazole melts at 77–81 °C , while the 2,7-dibromo analog melts at 179–183 °C . The 2-bromo isomer's intermediate melting point reflects a distinct crystal packing arrangement, which can influence solubility, purification by recrystallization, and thermal processing in device fabrication.

Physical Properties Thermal Characterization Material Purity Processability

Positional Reactivity in Cross-Coupling: 2-Bromo vs. 3-Bromo Carbazole

The bromine atom at the 2-position of the carbazole ring is situated para to the nitrogen atom, which influences the electron density of the aromatic ring and thus its reactivity in palladium-catalyzed cross-coupling reactions. This position is known to provide a favorable balance between steric accessibility and electronic activation for oxidative addition, a key step in Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. In contrast, the 3-position is ortho to the nitrogen and may exhibit different reactivity profiles due to altered electron density and potential for coordination to the metal center . While direct comparative rate data for the specific isomers is not available in the searched literature, the regioselective synthesis of 2-substituted carbazole derivatives is often favored due to this electronic advantage [1].

Suzuki Coupling Buchwald-Hartwig Regioselectivity Electronic Effects

Optimal Research and Industrial Application Scenarios for 2-Bromo-9-phenyl-9H-carbazole (CAS 94994-62-4)


Synthesis of Phosphorescent OLED (PHOLED) Host Materials Requiring Balanced Triplet Harvesting

When developing host materials for phosphorescent OLEDs, particularly those employing blue or green emitters, the ISC lifetime of 2-Bromo-9-phenyl-9H-carbazole (0.05171 ns) provides a tunable heavy-atom effect . This is slower than the 3-bromo isomer (0.01185 ns), which may excessively quench emission, but significantly faster than unsubstituted 9-phenylcarbazole (~10 ns). This balanced triplet harvesting efficiency allows for the design of host matrices that can effectively channel triplet excitons to phosphorescent dopants while minimizing parasitic energy loss pathways, directly contributing to improved external quantum efficiency (EQE) and reduced efficiency roll-off at high luminance.

Cost-Effective Multi-Step Synthesis of Carbazole-Based Conjugated Polymers

For academic labs or contract research organizations synthesizing carbazole-based conjugated polymers for organic photovoltaics (OPVs) or organic field-effect transistors (OFETs), the 85% isolated yield achieved in copper-catalyzed N-arylation makes 2-Bromo-9-phenyl-9H-carbazole an economically attractive building block. The higher yield compared to alternative isomers reduces material costs and synthesis time per batch, enabling the efficient preparation of gram-scale quantities of monomer for subsequent polymerization. The availability of a high-purity grade (>99.5%) further minimizes the need for extensive purification between synthetic steps, streamlining multi-step sequences.

Quality Control and Identity Confirmation in Material Procurement

The distinct melting point range of 88.0–92.0 °C serves as a simple, reliable, and low-cost metric for confirming the identity and assessing the purity of 2-Bromo-9-phenyl-9H-carbazole upon receipt from a vendor. This is particularly valuable in industrial settings where multiple bromophenylcarbazole isomers may be in use simultaneously. A rapid melting point determination can quickly differentiate this isomer from 3-bromo (77–81 °C) or 2,7-dibromo (179–183 °C) analogs, preventing costly misidentification and ensuring the correct material is used in critical synthetic steps.

Regioselective Derivatization for Advanced OLED Emitter Design

The 2-position bromine atom in 2-Bromo-9-phenyl-9H-carbazole is strategically located para to the carbazole nitrogen, a position known to favor efficient oxidative addition in palladium-catalyzed cross-coupling reactions [1]. This predictable and robust reactivity profile is essential for the sequential Suzuki-Miyaura or Buchwald-Hartwig couplings used to construct complex donor-acceptor architectures for thermally activated delayed fluorescence (TADF) emitters. Researchers can confidently plan multi-step synthetic routes, knowing that the 2-bromo handle will undergo selective and high-yielding coupling, enabling the precise molecular engineering required for next-generation OLED materials.

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